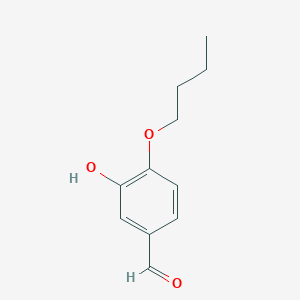

3-Hydroxy-4-butoxybenzaldehyde

Description

3-Hydroxy-4-butoxybenzaldehyde is an aromatic aldehyde derivative characterized by a hydroxy (-OH) group at the 3-position and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position of the benzaldehyde ring. This compound falls within the broader class of hydroxybenzaldehydes, which are recognized for their roles as intermediates in synthesizing pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-butoxy-3-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |

InChI Key |

MJIZZNYJUKLQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Hydroxy-4-butoxybenzaldehyde and structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogues

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The butoxy group in This compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in 4-Hydroxy-3-methoxybenzaldehyde ) or polar groups (e.g., -OH in 4-Hydroxybenzaldehyde ). This property may enhance its utility in lipid-based drug delivery systems but reduce aqueous solubility .

Acidity and Reactivity :

- The 3-hydroxy group in the target compound is less acidic than the 4-hydroxy group in 4-Hydroxybenzaldehyde due to reduced resonance stabilization of the conjugate base. This difference influences its reactivity in electrophilic substitution and chelation reactions .

Biological Activity :

- 4-Hydroxybenzaldehyde exhibits documented antimicrobial and antioxidant properties , while caffeic acid (3,4-dihydroxy-substituted) shows stronger antioxidant effects due to catechol group-mediated free radical scavenging . The butoxy substituent in the target compound may confer unique bioactivity profiles, though experimental validation is needed.

Synthetic Utility :

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin precursor) is widely used in flavoring and fragrances, whereas 4-hydroxybenzoic acid serves as a preservative. The target compound’s butoxy group may make it a versatile intermediate for synthesizing surfactants or lipophilic prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.